4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their wide range of biological activities and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- can be achieved through a reaction involving 3-chloroisothiazole-5-carbonitrile and 1-iodo-4-methylbenzene. The reaction is typically carried out in the presence of silver fluoride (AgF), palladium(II) chloride (Pd(Ph3P)2Cl2), and triphenylphosphine (Ph3P) in acetonitrile (MeCN) at approximately 82°C. This reaction leads to the formation of the desired product with a yield of around 60% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in antiviral and anti-inflammatory research.
Industry: Used in the synthesis of materials with specific properties, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
- 4-Isothiazolecarbonitrile, 3-chloro-5-(2-methylphenyl)-
- 4-Isothiazolecarbonitrile, 3-amino-5-(4-morpholinyl)-
Uniqueness
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
647016-58-8 |
---|---|
Molecular Formula |
C11H7ClN2S |
Molecular Weight |
234.71 g/mol |
IUPAC Name |
3-chloro-5-(3-methylphenyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2S/c1-7-3-2-4-8(5-7)10-9(6-13)11(12)14-15-10/h2-5H,1H3 |
InChI Key |
ALLXZDRSMDXMRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NS2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.